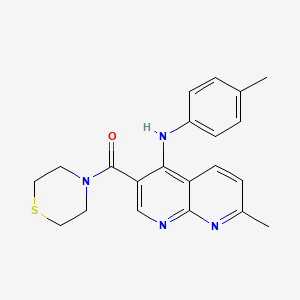
(7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methyl-4-(p-tolylamino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone, also known as MNTX, is a compound that has been widely studied for its potential use in treating various medical conditions.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- A Novel Naphthyridine Derivative in Melanoma Treatment : A study on a naphthyridine derivative, 3u, demonstrated its potential in treating melanoma. This compound induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting its application as a promising chemical substance for melanoma treatment (Kong et al., 2018).
Chemical Synthesis and Analysis
- Synthesis and Anticancer Evaluation : Research on the synthesis of related naphthyridine derivatives has explored their reactivity with various nucleophiles, evaluating their potential as anticancer agents (Gouhar & Raafat, 2015).
- Density Functional Theory (DFT) Calculations : A study involving DFT calculations and electronic structure analysis investigated the properties of a naphthyridine derivative, providing insight into its potential applications (Halim & Ibrahim, 2017).
Pharmaceutical Research
- Thioaryl Naphthylmethanone Oxime Ether Analogs : These compounds, including MND, were identified as potent cytotoxic agents against various cancer cells. MND particularly showed strong inhibition of cancer stem cell population and tumor regression in mouse xenografts, indicating its potential as a nonquinazoline drug candidate (Chakravarti et al., 2014).
Advanced Materials Research
- Phosphorescent Ir(III) Complexes for Organic Light-Emitting Diodes : A series of Ir(III) complexes based on aryl(naphthyridin-yl)methanone ligands demonstrated potential for use in organic light-emitting diodes, indicating the versatility of naphthyridine derivatives in material science (Kang et al., 2011).
Eigenschaften
IUPAC Name |
[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-14-3-6-16(7-4-14)24-19-17-8-5-15(2)23-20(17)22-13-18(19)21(26)25-9-11-27-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMORUTMBHYCHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
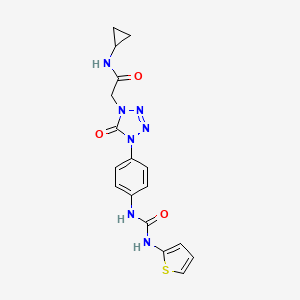
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2687154.png)
![N-(3-chlorophenyl)-2-(4-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2687155.png)
![1-Cyclohexyl-3-[(4-methylphenyl)sulfonylcarbamoylamino]urea](/img/structure/B2687157.png)
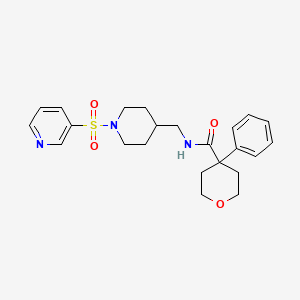
![3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2687162.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2687164.png)

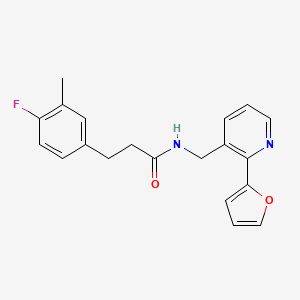
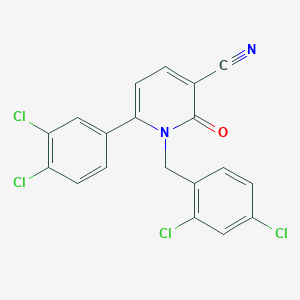
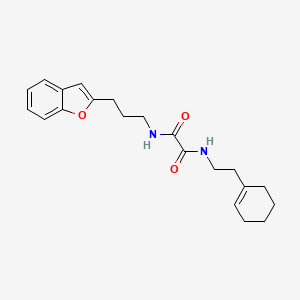
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2687171.png)
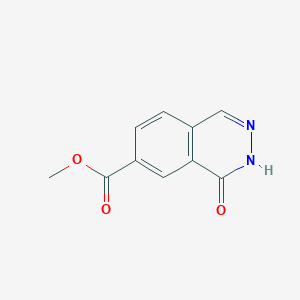
![4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687174.png)
